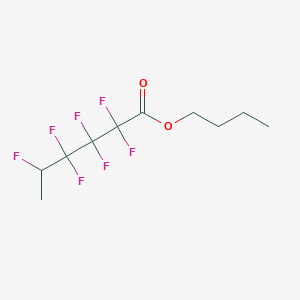
Butyl 2,2,3,3,4,4,5-heptafluorohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,2,3,3,4,4,5-heptafluorohexanoate is a fluorinated ester compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2,3,3,4,4,5-heptafluorohexanoate typically involves the esterification of heptafluorohexanoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2,2,3,3,4,4,5-heptafluorohexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of heptafluorohexanoic acid and butanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Fluorine atoms in the compound can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Heptafluorohexanoic acid and butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 2,2,3,3,4,4,5-heptafluorohexanoate finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and stability
Wirkmechanismus
The mechanism of action of Butyl 2,2,3,3,4,4,5-heptafluorohexanoate is primarily based on its ability to interact with various molecular targets through its fluorinated ester group. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
Butyl 2,2,3,3,4,4,5-heptafluorohexanoate stands out due to its specific ester structure combined with a high degree of fluorination. This combination imparts unique properties such as enhanced chemical stability, high resistance to hydrolysis, and increased lipophilicity compared to other similar fluorinated compounds .
Eigenschaften
CAS-Nummer |
66152-49-6 |
|---|---|
Molekularformel |
C10H13F7O2 |
Molekulargewicht |
298.20 g/mol |
IUPAC-Name |
butyl 2,2,3,3,4,4,5-heptafluorohexanoate |
InChI |
InChI=1S/C10H13F7O2/c1-3-4-5-19-7(18)9(14,15)10(16,17)8(12,13)6(2)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
FAZVIUIYPRIRFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C(C(C(C)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















